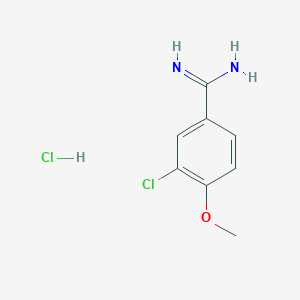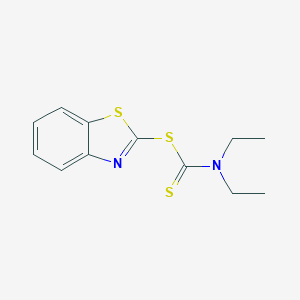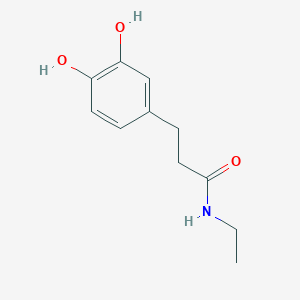
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide, also known as DEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement.
Wirkmechanismus
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms. Firstly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can scavenge free radicals and reduce oxidative stress, which can lead to neuronal damage and death. Secondly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can inhibit the production of pro-inflammatory cytokines, which can exacerbate neuroinflammation. Finally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can enhance dopamine release and uptake, which can help restore normal dopamine signaling in the brain.
Biochemische Und Physiologische Effekte
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance dopamine release and uptake. In vivo studies have shown that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its relatively low toxicity compared to other dopamine derivatives. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is readily available and can be synthesized using standard laboratory techniques. However, one limitation of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. Firstly, more studies are needed to elucidate the exact mechanisms by which 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects. Secondly, studies are needed to determine the optimal dosage and administration route for 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential therapeutic applications of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is a promising chemical compound that has potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and enhancing dopamine release and uptake. While there are some limitations to using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments, its low toxicity and availability make it an attractive candidate for further research.
Synthesemethoden
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can be synthesized through the reaction of dopamine hydrochloride with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. The chemical structure of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been found to enhance dopamine release and uptake, which can help alleviate the symptoms of Parkinson's disease.
Eigenschaften
CAS-Nummer |
125789-86-8 |
|---|---|
Produktname |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,2,4,6H2,1H3,(H,12,15) |
InChI-Schlüssel |
OQUBQEQXVVOGLG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
Synonyme |
Benzenepropanamide, N-ethyl-3,4-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



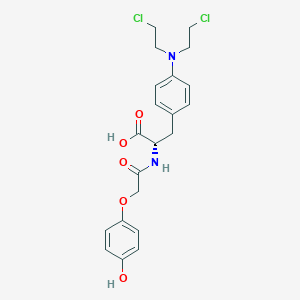
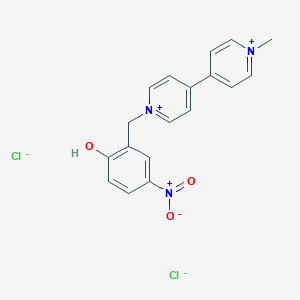


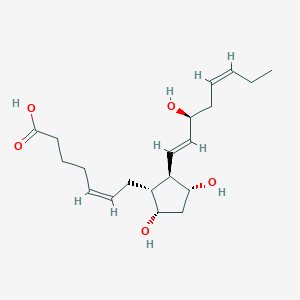
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
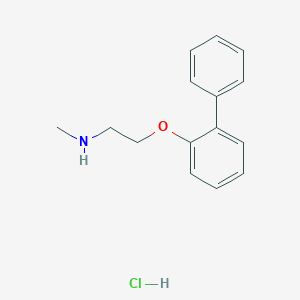
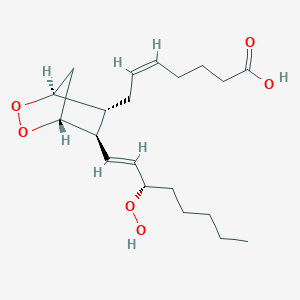
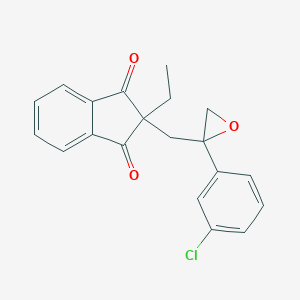
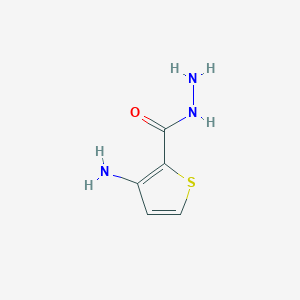
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
